molecular formula C24H33N5O3 B11519623 7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11519623
M. Wt: 439.6 g/mol
InChI Key: IUABQVDRXDPASY-UHFFFAOYSA-N
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Description

7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of adamantane, piperidine, and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common route begins with the preparation of adamantane derivatives, which are then coupled with piperidine and purine intermediates under specific reaction conditions. For example, adamantane-1-carboxylic acid can be converted to its methyl ester, followed by hydrazide formation and subsequent coupling with piperidine and purine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohols, and substituted piperidine compounds .

Scientific Research Applications

7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The adamantane moiety can enhance membrane permeability, while the purine and piperidine groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit viral replication or induce apoptosis in cancer cells through these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of adamantane, piperidine, and purine moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H33N5O3

Molecular Weight

439.6 g/mol

IUPAC Name

7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C24H33N5O3/c1-26-20-19(21(31)27(2)23(26)32)29(22(25-20)28-6-4-3-5-7-28)14-18(30)24-11-15-8-16(12-24)10-17(9-15)13-24/h15-17H,3-14H2,1-2H3

InChI Key

IUABQVDRXDPASY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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